Geranyl acetate (CAS: 105-87-3) is an acyclic monoterpene primary ester widely utilized as a high-value building block in fragrance compounding, flavor formulation, and bioactive product development [1]. As the acetate ester of geraniol, it exhibits a characteristic floral, rosy, and citrus-like olfactory profile. In industrial procurement, the critical quality attributes for geranyl acetate include its isomeric purity (specifically the E/Z ratio relative to neryl acetate), its specific gravity, and its resistance to degradation in various media [2]. Unlike tertiary terpene esters, its primary allylic structure provides a distinct thermodynamic and kinetic profile that dictates its processability, volatility, and downstream application suitability in both chemical synthesis and commercial formulations.
Substituting geranyl acetate with close in-class analogs, such as linalyl acetate or the parent alcohol geraniol, frequently leads to catastrophic formulation failures. Linalyl acetate, a tertiary ester, is highly susceptible to acid-catalyzed hydrolysis and rapidly rearranges into alpha-terpineol in low-pH environments, destroying the intended sensory and chemical profile [1]. Furthermore, substituting geranyl acetate with crude, unseparated geranyl/neryl acetate mixtures introduces the Z-isomer (neryl acetate), which imparts a distinct phenolic off-note that ruins high-fidelity citrus/rosy fragrance targets [2]. Biologically, the esterified form cannot be generically replaced by geraniol in antimicrobial applications, as the two compounds exhibit entirely different cellular targets, with geranyl acetate arresting fungal cells in the G2-M phase rather than the G1 phase[3].
In aqueous and low-pH environments, the structural difference between primary and tertiary allylic esters dictates formulation shelf-life. Linalyl acetate (a tertiary ester) undergoes rapid acid-catalyzed hydrolysis with a half-life (t1/2) of less than 5 minutes at low pH, followed by a rapid structural rearrangement into the ring-closed form alpha-terpineol[1]. In contrast, geranyl acetate, as a primary ester, exhibits significantly lower susceptibility to steric-driven hydrolysis and does not undergo this spontaneous ring-closure under identical acidic conditions [1].
| Evidence Dimension | Acid-catalyzed hydrolysis and rearrangement rate |
| Target Compound Data | Geranyl Acetate: Stable primary ester; resists rapid ring-closure |
| Comparator Or Baseline | Linalyl Acetate: t1/2 < 5 min at low pH with rapid rearrangement to alpha-terpineol |
| Quantified Difference | Orders of magnitude longer half-life in acidic media without off-target isomerization |
| Conditions | Low pH (acidic) aqueous fluid testing |
This stability differential is critical for procuring the correct ester for acidic household cleaners and cosmetics, where linalyl acetate would rapidly degrade and alter the product's scent and chemical stability.
When evaluating monoterpenes for synergistic antifungal formulations, the esterified geranyl acetate demonstrates a distinct mechanism of action compared to its parent alcohol, geraniol. In vitro testing against fluconazole-resistant Candida albicans strains showed that geranyl acetate reduced the Minimum Inhibitory Concentration (MIC) of fluconazole by 32-fold, whereas geraniol only achieved a 16-fold reduction[1]. Furthermore, flow cytometry revealed that geranyl acetate arrests fungal cells specifically in the G2-M phase of the cell cycle at MIC50, whereas geraniol arrests cells in the G1 phase [1].
| Evidence Dimension | Fluconazole MIC reduction and cell cycle target |
| Target Compound Data | Geranyl Acetate: 32-fold MIC reduction; G2-M phase arrest |
| Comparator Or Baseline | Geraniol: 16-fold MIC reduction; G1 phase arrest |
| Quantified Difference | 2x greater synergistic MIC reduction and a divergent cellular target phase |
| Conditions | In vitro assay against fluconazole-resistant Candida albicans (ATCC 10231) |
Drives the selection of the esterified form over the parent alcohol for advanced dermatological or agricultural antifungal formulations requiring specific mechanistic synergies.
The procurement of high-purity geranyl acetate is necessitated by the drastic olfactory differences between its E and Z geometric isomers. Structure-odor relationship studies demonstrate that geranyl acetate (the E-isomer) delivers a clean, citrus-like and rosy odor profile [1]. In stark contrast, its Z-isomer, neryl acetate, elicits a distinct 'sweet and phenolic' odor character [1]. Because these isomers are often synthesized or extracted together, the presence of neryl acetate in lower-grade commercial batches fundamentally alters the sensory baseline.
| Evidence Dimension | Sensory characterization |
| Target Compound Data | Geranyl Acetate (E-isomer): Citrus-like, fresh, rosy |
| Comparator Or Baseline | Neryl Acetate (Z-isomer): Sweet, phenolic |
| Quantified Difference | Qualitative shift from fresh/citrus to phenolic off-notes based on isomer geometry |
| Conditions | Gas chromatography-olfactometry (GC-O) sensory profiling |
Justifies the procurement premium for >98% pure geranyl acetate over cheaper, mixed E/Z commercial grades to ensure batch-to-batch olfactory reproducibility in fine fragrances.
Geranyl acetate is the optimal choice for scenting low-pH industrial cleaners, toilet bowl formulations, and acidic cosmetics. Its primary ester structure provides essential resistance to acid-catalyzed hydrolysis and rearrangement, avoiding the rapid degradation (t1/2 < 5 min) and off-target alpha-terpineol formation that plagues tertiary esters like linalyl acetate in identical environments [1].
Due to its specific ability to arrest fungal cells in the G2-M phase and achieve a 32-fold reduction in fluconazole MIC against resistant strains, geranyl acetate is highly suited as an active adjuvant in advanced antifungal formulations. It provides a superior synergistic mechanism compared to the parent alcohol geraniol, making it a premium choice for overcoming azole resistance in topical or crop-protection products [2].
In premium fragrance manufacturing, high-purity geranyl acetate (>98% E-isomer) is strictly required to deliver a precise citrus-rosy note. Procurement must actively select against crude synthesis mixtures to exclude the Z-isomer (neryl acetate), which introduces unwanted phenolic and overly sweet off-notes that compromise the structural integrity of the target scent profile [3].
Irritant;Environmental Hazard